Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, (R)-, mono(trifluoroacetate)
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Overview
Description
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) typically involves the reaction of thiazolidine-4-carboxylic acid with acetylcysteamine in the presence of trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate).
Acetylcysteamine: Another precursor used in the synthesis.
Sulfoxides and sulfones: Products of oxidation reactions involving similar compounds.
Uniqueness
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential biological activities.
Properties
CAS No. |
147529-83-7 |
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Molecular Formula |
C10H15F3N2O4S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
S-[2-[[(4R)-1,3-thiazolidine-4-carbonyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2O2S2.C2HF3O2/c1-6(11)14-3-2-9-8(12)7-4-13-5-10-7;3-2(4,5)1(6)7/h7,10H,2-5H2,1H3,(H,9,12);(H,6,7)/t7-;/m0./s1 |
InChI Key |
UCBPUJBUXMTHPZ-FJXQXJEOSA-N |
Isomeric SMILES |
CC(=O)SCCNC(=O)[C@@H]1CSCN1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)SCCNC(=O)C1CSCN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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